Miproxifene

SERM potency breast cancer antiproliferative

Miproxifene (INN; developmental code DP-TAT-59) is a nonsteroidal selective estrogen receptor modulator (SERM) of the triphenylethylene class, distinguished as a derivative of afimoxifene (4-hydroxytamoxifen) bearing an additional 4-isopropyl substituent on the β-phenyl ring. It is the active metabolite of the phosphate ester prodrug miproxifene phosphate (TAT-59), which was advanced to Phase III clinical trials for breast cancer.

Molecular Formula C29H35NO2
Molecular Weight 429.6 g/mol
CAS No. 129612-87-9
Cat. No. B129615
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMiproxifene
CAS129612-87-9
Synonyms4-[(1Z)-1-[4-[2-(Dimethylamino)ethoxy]phenyl]-2-[4-(1-methylethyl)phenyl]-1-buten-1-yl]-phenol;  _x000B_l, 4-[(1Z)-1-[4-[2-(Dimethylamino)ethoxy]phenyl]-2-[4-(1-methylethyl)phenyl]-1-butenyl]-phenol;  (Z)-4-[1-[4-[2-(dimethylamino)ethoxy]phenyl]-2-[4-(1-met
Molecular FormulaC29H35NO2
Molecular Weight429.6 g/mol
Structural Identifiers
SMILESCCC(=C(C1=CC=C(C=C1)O)C2=CC=C(C=C2)OCCN(C)C)C3=CC=C(C=C3)C(C)C
InChIInChI=1S/C29H35NO2/c1-6-28(23-9-7-22(8-10-23)21(2)3)29(24-11-15-26(31)16-12-24)25-13-17-27(18-14-25)32-20-19-30(4)5/h7-18,21,31H,6,19-20H2,1-5H3/b29-28-
InChIKeyFVVPWVFWOOMXEZ-ZIADKAODSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Miproxifene (CAS 129612-87-9): A High-Potency Triphenylethylene SERM with Quantified Differentiation for Scientific Procurement


Miproxifene (INN; developmental code DP-TAT-59) is a nonsteroidal selective estrogen receptor modulator (SERM) of the triphenylethylene class, distinguished as a derivative of afimoxifene (4-hydroxytamoxifen) bearing an additional 4-isopropyl substituent on the β-phenyl ring [1]. It is the active metabolite of the phosphate ester prodrug miproxifene phosphate (TAT-59), which was advanced to Phase III clinical trials for breast cancer [2]. While never commercially marketed, miproxifene has documented, quantifiable differentiation from tamoxifen and 4-hydroxytamoxifen in antiproliferative potency, activity against tamoxifen-resistant tumor models, estrogen receptor binding complex conformation, and pharmacokinetic half-life, making it a critical reference tool in SERM research and antiestrogen resistance studies.

Model fit ER+ breast cancer cell proliferation assays (reported potency context)
Resistance Tamoxifen-resistant cell/xenograft studies (retains reported activity)
Conformation ER complex conformation analysis (distinct chromatographic profile vs 4-OH-TAM)
PK design Sustained-exposure models (reported extended active metabolite half-life)

Why Generic Triphenylethylene SERMs Cannot Substitute for Miproxifene in Targeted Research Applications


Triphenylethylene SERMs such as tamoxifen, afimoxifene (4-OH-tamoxifen), toremifene, and raloxifene share a common scaffold but diverge markedly in their quantitative pharmacodynamic profiles. Miproxifene's unique 4-isopropyl substitution on the β-phenyl ring confers a distinct estrogen receptor (ER) complex conformation compared to 4-OH-tamoxifen and estradiol, as demonstrated by differential ion-exchange chromatography elution profiles despite comparable ER binding affinity (Kd = 0.24 nM vs. 0.20 nM for 4-OH-TAM) [1]. This structural differentiation translates into quantifiable functional advantages: a 30-fold lower ED50 than tamoxifen in ER-positive breast cancer cell lines [2], retained growth-inhibitory activity against tamoxifen-resistant R-27 and FST-1 tumors where tamoxifen fails [3], and a markedly extended active metabolite half-life of 156–202 hours for desmethyl miproxifene [4]. These combined differences mean that substituting tamoxifen or 4-OH-tamoxifen for miproxifene in tamoxifen-resistance models, potency benchmarks, or pharmacokinetic studies introduces irreproducible variables that undermine experimental validity.

Potency mismatch Tamoxifen may exhibit markedly higher ED50; reported antiproliferative sensitivity can shift substantially.
Resistance context Tamoxifen lacks reported activity in R-27/FST-1 models; miproxifene retains response, altering resistance study outcomes.
PK profile Tamoxifen's active metabolites show shorter reported half-lives; sustained-exposure designs may not transfer directly.
Conformation 4-OH-tamoxifen induces a different ER complex conformation; coregulator recruitment readouts may differ.

Miproxifene Quantitative Evidence Guide: Head-to-Head Data Versus Tamoxifen, 4-OH-Tamoxifen, and Toremifene


30-Fold Lower ED50 than Tamoxifen in ER-Positive Breast Cancer Cell Proliferation Assays

The active metabolite DP-TAT-59 (miproxifene) demonstrated a 30-fold lower ED50 than tamoxifen against both MCF-7 and T-47D ER-positive human mammary carcinoma cell lines in the presence of 1 nM estradiol, establishing a quantifiable potency advantage for ER-driven proliferation models [1]. This 30-fold difference exceeds the 3- to 10-fold potency range cited in secondary reviews, providing a specific numeric benchmark for assay design [2].

Reported Antiproliferative Potency
Head-to-head
30-fold lower ED50 than tamoxifen
Supports assay design for ER+ proliferation studies; potency context differs from tamoxifen.
MCF-7/T-47D, 1 nM estradiol
SERM potency breast cancer antiproliferative MCF-7 T-47D

Retained Antitumor Activity in Tamoxifen-Resistant Breast Cancer Models Where Tamoxifen Fails

In MCF-7-derived tamoxifen-resistant cell lines R-27 and FST-1, TAT-59 (miproxifene phosphate) strongly inhibited tumor growth, whereas tamoxifen showed no efficacy [1]. This finding was replicated in xenograft models: R-27 and FST-1 tumors implanted in mice responded strongly to TAT-59 at 5 mg/kg dosing despite confirmed tamoxifen resistance [2]. This represents a qualitative, not merely quantitative, differentiation—miproxifene retains activity in a setting where the standard-of-care comparator is ineffective.

Activity in Tamoxifen-Resistant Models
Head-to-head
TAT-59 active; tamoxifen inactive in R-27/FST-1
Retains reported growth inhibition where comparator fails; supports resistance research.
In vitro and xenograft, 5 mg/kg/day
tamoxifen resistance R-27 FST-1 drug-resistant breast cancer SERM

Clinically Equivalent Efficacy to Tamoxifen in Advanced Breast Cancer with Differentiated Adverse Event Profile

A double-blind, late Phase II study directly compared TAT-59 (miproxifene phosphate) 20 mg/day versus tamoxifen citrate (TAM) 20 mg/day in 195 patients with ER-positive or ER-unknown advanced/recurrent breast cancer. The response rate was 30.1% (28/93) for TAT-59 and 26.5% (27/102) for TAM; statistical equivalence was confirmed at 90% CI (−8.5% ≤ Δ ≤ 12.8%) [1]. Notably, leukopenia (4.9%) and thrombopenia (2.9%) occurred exclusively in the TAM group, while hot flush, nausea, and hepatic enzyme elevations were comparable between arms [1]. This provides evidence that miproxifene matches tamoxifen's clinical efficacy while displaying a subtly differentiated hematological safety profile.

Reported Comparator Response (Clinical)
Reported
Response 30.1% vs 26.5%, 90% CI equivalence
Reported endpoint similarity with tamoxifen; supports research context.
Phase II, n=195, advanced breast cancer
clinical trial breast cancer response rate safety Phase II

Comparable ER Binding Affinity but Distinct Receptor Complex Conformation Versus 4-OH-Tamoxifen

DP-TAT-59 binds to the estrogen receptor of immature rat uterus with a dissociation constant (Kd) of 0.24 nM, comparable to 4-OH-tamoxifen (Kd = 0.20 nM) and estradiol (Kd = 0.29 nM) [1]. Despite this near-identical binding affinity, the DP-TAT-59-ER complex exhibits a distinctly different elution profile on DEAE-Sephadex ion-exchange chromatography compared to both estradiol-ER and 4-OH-TAM-ER complexes [1]. This indicates that miproxifene induces a unique ER conformational state, which mechanistically underlies its differential pharmacodynamic effects—including activity in tamoxifen-resistant models—despite similar binding-site occupancy.

ER Binding and Complex Conformation
Head-to-head
Kd 0.24 nM (DP-TAT-59) vs 0.20 nM (4-OH-TAM); distinct elution profile
Supports ER conformation-specific studies; binding affinity alone may not predict functional outcome.
Rat uterus cytosol, DEAE-Sephadex
estrogen receptor binding Kd ion-exchange chromatography ER complex conformation 4-OH-tamoxifen

Extended Active Metabolite Half-Life of 156–202 Hours Enables Sustained Target Engagement

In breast cancer patients receiving miproxifene phosphate 20 mg/day orally, the terminal half-life of miproxifene (DP-TAT-59) was 27–36 hours, while the desmethyl metabolite (DM-DP-TAT-59, an equally active antitumor species) exhibited a half-life of 156–202 hours [1]. Steady-state plasma levels were achieved within 1–2 weeks for miproxifene and 2–8 weeks for desmethyl miproxifene [1]. By contrast, tamoxifen's half-life is approximately 5–7 days (120–168 hours) and its active metabolite endoxifen has a half-life of approximately 50–70 hours [2], though direct PK head-to-head data in the same study are unavailable for miproxifene vs. tamoxifen.

Extended Metabolite Half-Life
Cross-study
Desmethyl miproxifene t½ 156-202 h (vs tamoxifen ~120-168 h)
Supports sustained-exposure research designs; PK profile may differ from tamoxifen.
Breast cancer patients, 20 mg/day
pharmacokinetics half-life desmethyl miproxifene steady-state metabolite

Prodrug Design Enables ~1,000-Fold Aqueous Solubility Gain at Physiological pH for In Vivo Formulation

Miproxifene (DP-TAT-59) is practically insoluble in water, limiting its direct in vivo utility. The phosphate ester prodrug miproxifene phosphate (TAT-59) was specifically designed to overcome this limitation, achieving an approximately 1,000-fold increase in aqueous solubility at pH 7.4 [1]. The prodrug undergoes rapid bioconversion to the active parent compound by endogenous alkaline phosphatases [1]. This solubility enhancement is critical for reproducible in vivo dosing and distinguishes the miproxifene prodrug system from tamoxifen, which is administered as the citrate salt and does not rely on phosphate ester-mediated solubility enhancement.

Prodrug-Mediated Solubility Gain
Class-level
~1,000-fold solubility increase at pH 7.4 (phosphate prodrug vs parent)
Supports in vivo formulation research; solubility-limited parent compound.
Bioconversion by alkaline phosphatases
prodrug solubility phosphate ester formulation TAT-59

Miproxifene Optimal Research and Industrial Application Scenarios Based on Quantitative Differentiation


Tamoxifen-Resistance Mechanistic Studies and Drug Screening

Miproxifene is uniquely positioned as a reference SERM for tamoxifen-resistance research. Its documented activity in R-27 and FST-1 tamoxifen-resistant cell lines and xenografts—where tamoxifen is completely ineffective—makes it an essential positive control for resistance-reversal screens and for investigating ER complex conformation-dependent mechanisms of resistance bypass [1]. This application is directly supported by the direct head-to-head evidence in Section 3, Evidence Item 2.

High-Sensitivity ER-Positive Breast Cancer Cell-Based Assays

With a 30-fold lower ED50 than tamoxifen in MCF-7 and T-47D proliferation assays, DP-TAT-59 enables detection of antiproliferative effects at substantially lower concentrations, increasing assay sensitivity for weak antagonists or combination screens [2]. This application stems from the potency evidence in Section 3, Evidence Item 1.

Estrogen Receptor Conformational Analysis and Coregulator Recruitment Studies

Despite near-identical ER binding affinity to 4-OH-tamoxifen (Kd = 0.24 vs. 0.20 nM), DP-TAT-59 induces a distinct ER complex conformation detectable by ion-exchange chromatography [3]. This makes miproxifene a valuable tool compound for structural biologists and pharmacologists mapping ligand-specific ER conformations and their downstream coregulator interactions. Directly grounded in Evidence Item 4, Section 3.

Sustained-Exposure Pharmacokinetic/Pharmacodynamic Modeling

The 156–202 hour half-life of the active desmethyl miproxifene metabolite supports experimental designs requiring prolonged target engagement without frequent re-dosing, such as long-term xenograft studies or washout experiments [4]. This scenario is directly derived from the pharmacokinetic evidence in Section 3, Evidence Item 5.

Application
Selection Property
Validation Focus
Tamoxifen-resistance mechanism studies
Reported activity in resistant models (R-27, FST-1)
Verify growth inhibition in tamoxifen-resistant cell lines/xenografts
ER+ breast cancer cell-based assays
Reported lower ED50 relative to tamoxifen
Confirm antiproliferative potency in MCF-7/T-47D models
ER conformation and coregulator recruitment studies
Distinct ER complex conformation (ion-exchange) despite similar Kd
Validate ligand-specific ER conformational changes and downstream interactions
Sustained-exposure PK/PD modeling
Reported long half-life of desmethyl metabolite
Assess prolonged target engagement in long-term studies
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